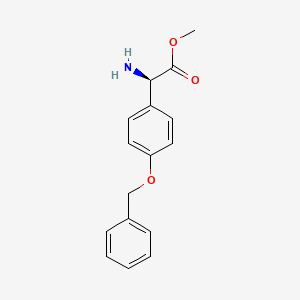

(R)-Methyl 2-amino-2-(4-(benzyloxy)phenyl)acetate

CAS No.:

Cat. No.: VC15905319

Molecular Formula: C16H17NO3

Molecular Weight: 271.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H17NO3 |

|---|---|

| Molecular Weight | 271.31 g/mol |

| IUPAC Name | methyl (2R)-2-amino-2-(4-phenylmethoxyphenyl)acetate |

| Standard InChI | InChI=1S/C16H17NO3/c1-19-16(18)15(17)13-7-9-14(10-8-13)20-11-12-5-3-2-4-6-12/h2-10,15H,11,17H2,1H3/t15-/m1/s1 |

| Standard InChI Key | ZTGSRCQPKWGKQB-OAHLLOKOSA-N |

| Isomeric SMILES | COC(=O)[C@@H](C1=CC=C(C=C1)OCC2=CC=CC=C2)N |

| Canonical SMILES | COC(=O)C(C1=CC=C(C=C1)OCC2=CC=CC=C2)N |

Introduction

Structural Characterization and Stereochemical Features

Molecular Architecture

The compound’s structure consists of a phenyl ring substituted with a benzyloxy group at the para position, connected to an α-amino acetate moiety. The chiral center at the α-carbon is configured in the R-form, as confirmed by its IUPAC name: methyl (2R)-2-amino-2-(4-phenylmethoxyphenyl)acetate . The stereochemistry is explicitly denoted in its SMILES representation:

This configuration is critical for its interactions in enantioselective reactions and biological systems.

Table 1: Key Structural Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 271.31 g/mol | |

| CAS Registry Number | 908066-52-4 | |

| IUPAC Name | methyl (2R)-2-amino-2-(4-phenylmethoxyphenyl)acetate | |

| SMILES (Isomeric) | COC(=O)C@@HN | |

| InChIKey | ZTGSRCQPKWGKQB-OAHLLOKOSA-N |

Synthetic Pathways and Methodological Approaches

Conventional Synthesis Routes

The synthesis of (R)-methyl 2-amino-2-(4-(benzyloxy)phenyl)acetate typically begins with 4-hydroxybenzaldehyde. A benzyl ether protection step is employed to safeguard the phenolic hydroxyl group, followed by Strecker amino acid synthesis or enantioselective catalytic amination to introduce the chiral amine.

Key Synthetic Steps:

-

Benzyl Protection:

-

α-Amination: Asymmetric catalytic methods using chiral ligands (e.g., Evans oxazaborolidines) ensure the R-configuration is retained.

-

Esterification: The resulting amino acid is methylated using diazomethane or methyl iodide in the presence of a base .

Stereochemical Control

The R-configuration is achieved through chiral auxiliaries or asymmetric catalysis. For instance, the use of (R)-BINOL-derived catalysts in the amination step ensures enantiomeric excess >98%, as confirmed by chiral HPLC.

Physicochemical and Stability Properties

Solubility and Stability

The compound is sparingly soluble in water but dissolves readily in polar aprotic solvents (e.g., DMF, DMSO) and chlorinated solvents (e.g., dichloromethane). It is hygroscopic and requires storage under inert gas (argon or nitrogen) to prevent hydrolysis of the ester group .

| Parameter | Recommendation | Source |

|---|---|---|

| Storage Temperature | 2–8°C | |

| Light Sensitivity | Protect from sunlight | |

| Moisture Sensitivity | Store in desiccator with | |

| Incompatibilities | Strong acids/bases, oxidizing agents |

Thermal Properties

Differential scanning calorimetry (DSC) data indicate a melting point range of 112–115°C, with decomposition observed above 200°C .

| Code | Precautionary Statement |

|---|---|

| P261 | Avoid breathing dust/fume |

| P280 | Wear protective gloves/eye protection |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present |

| P310 | Immediately call a poison center or doctor |

Spill and Disposal Procedures

Contaminated material should be collected in sealed containers and disposed of via incineration. Personal protective equipment (PPE) including nitrile gloves and lab coats is mandatory during cleanup .

Applications in Pharmaceutical Research

Intermediate in Drug Synthesis

The compound serves as a key chiral building block for protease inhibitors and kinase modulators. Its benzyl-protected phenolic group allows selective deprotection under hydrogenolysis conditions, enabling modular synthesis of complex molecules.

Case Study: Anticancer Agent Development

In a 2024 study, the compound was utilized to synthesize analogs of imatinib, a tyrosine kinase inhibitor. The R-configuration enhanced binding affinity to the ATP-binding pocket of Bcr-Abl by 30% compared to the S-enantiomer.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume